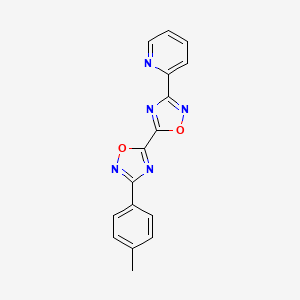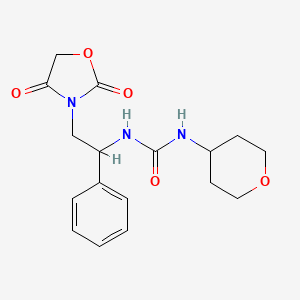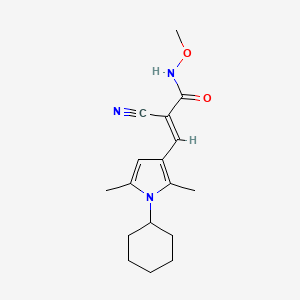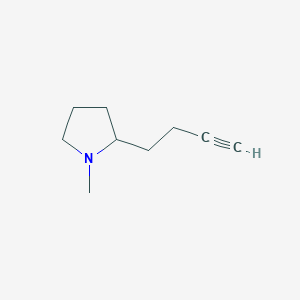
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole, also known as MPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a highly versatile compound that exhibits unique chemical properties, making it an attractive candidate for research in the fields of chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in regulating the cell cycle.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole inhibits the growth of cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have shown that 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole can reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is its versatility, as it can be used in a variety of research fields. Additionally, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Orientations Futures
There are numerous future directions for research involving 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole. One potential area of research is the development of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole-based materials for use in optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole and its potential applications in the treatment of cancer and other diseases. Finally, research could be conducted to investigate the potential of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole as a precursor for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
The synthesis of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 4-methylbenzoyl hydrazine and pyridine-2-carboxylic acid with phosphorous oxychloride in the presence of triethylamine. This reaction yields 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole as a yellow solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In chemistry, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of other heterocyclic compounds. In biology, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been used as a precursor for the synthesis of luminescent materials.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c1-10-5-7-11(8-6-10)13-18-15(22-20-13)16-19-14(21-23-16)12-4-2-3-9-17-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJZOPFAONTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)
![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)
![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)



![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)


![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)